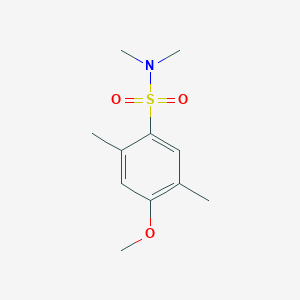
2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide, also known as EIPB, is a sulfonamide-based compound that has gained attention in scientific research due to its potential therapeutic properties. EIPB belongs to the family of sulfonylureas, which are widely used as antidiabetic drugs. However, EIPB has shown promise in other areas of research as well, including cancer treatment and neuroprotection.
Wirkmechanismus
The mechanism of action of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel (KATP). This inhibition leads to the depolarization of the cell membrane, which triggers the release of calcium ions and subsequent activation of various signaling pathways.
Biochemical and Physiological Effects:
2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects in scientific research. In addition to its anticancer properties, 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide in scientific research is its relatively low toxicity compared to other sulfonamide-based compounds. However, 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide has limited solubility in water, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide. One area of interest is the development of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide analogs with improved solubility and potency. Another area of research is the investigation of the potential use of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide and its effects on various signaling pathways.
Synthesemethoden
The synthesis of 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide involves a multi-step process that begins with the reaction of 2-nitroaniline with ethyl glyoxylate to form 2-ethoxy-5-nitrobenzoic acid. This compound is then reduced to 2-ethoxy-5-aminobenzoic acid, which is subsequently reacted with isopropylmagnesium bromide to form 2-ethoxy-5-isopropylbenzoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is reacted with 2-pyridylamine to yield 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide has been studied extensively for its potential therapeutic properties in a variety of scientific research applications. One area of research where 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide has shown promise is in cancer treatment. Studies have shown that 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. 2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Eigenschaften
Produktname |
2-ethoxy-5-isopropyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C17H22N2O3S |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-ethoxy-4-methyl-5-propan-2-yl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-5-22-15-10-13(4)14(12(2)3)11-16(15)23(20,21)19-17-8-6-7-9-18-17/h6-12H,5H2,1-4H3,(H,18,19) |
InChI-Schlüssel |
PWOYBQQSCJYGTJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC=N2 |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)




